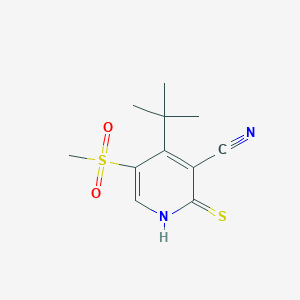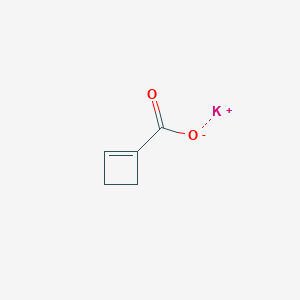
4-Chloro-3-ethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with ethylating agents under specific conditions. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-chlorobenzonitrile is reacted with an ethyl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-ethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 4-substituted-3-ethylbenzonitriles.
Reduction: 4-chloro-3-ethylbenzylamine.
Oxidation: 4-chloro-3-ethylbenzoic acid.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethylbenzonitrile has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-ethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants .
Comparación Con Compuestos Similares
4-Chlorobenzonitrile: Similar structure but lacks the ethyl group.
3-Ethylbenzonitrile: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylbenzonitrile: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 4-Chloro-3-ethylbenzonitrile is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This dual substitution imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C9H8ClN |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
4-chloro-3-ethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3 |
Clave InChI |
CDEWCJIESNSKTG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)



![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)

![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)


![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)

![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)
